molecular formula C11H21NO2 B12533660 tert-Butyl methyl(pent-3-en-1-yl)carbamate CAS No. 675880-33-8

tert-Butyl methyl(pent-3-en-1-yl)carbamate

Cat. No.: B12533660
CAS No.: 675880-33-8
M. Wt: 199.29 g/mol
InChI Key: FKVJTGRXPAOQFF-UHFFFAOYSA-N
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Description

tert-Butyl methyl(pent-3-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pent-3-en-1-yl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(pent-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with methyl(pent-3-en-1-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures, and the reagents are added slowly to prevent any side reactions. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(pent-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl methyl(pent-3-en-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(pent-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Another carbamate with a different substituent group.

    tert-Butyl (3-(piperazin-1-yl)propyl)carbamate: A carbamate with a piperazine ring .

Uniqueness

tert-Butyl methyl(pent-3-en-1-yl)carbamate is unique due to its specific substituent groups, which confer distinct chemical and biological properties.

Properties

CAS No.

675880-33-8

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-pent-3-enylcarbamate

InChI

InChI=1S/C11H21NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h6-7H,8-9H2,1-5H3

InChI Key

FKVJTGRXPAOQFF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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